molecular formula C10H16O2 B080503 Ethyl 2-octynoate CAS No. 10519-20-7

Ethyl 2-octynoate

Cat. No. B080503
CAS RN: 10519-20-7
M. Wt: 168.23 g/mol
InChI Key: QPMDWYXUSMRVKT-UHFFFAOYSA-N
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Description

Ethyl 2-octynoate is a chemical compound with the molecular formula C10H16O2 . It is also known by other names such as Ethyl heptyne carboxylate and 2-Octynoic acid, ethyl ester . The CAS Registry Number for Ethyl 2-octynoate is 10519-20-7 .


Molecular Structure Analysis

The molecular weight of Ethyl 2-octynoate is 168.2328 g/mol . The IUPAC Standard InChI for Ethyl 2-octynoate is InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3 . The IUPAC Standard InChIKey is QPMDWYXUSMRVKT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2-octynoate has a molecular weight of 168.23 g/mol . It has a XLogP3-AA value of 3.5, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 5 rotatable bonds . The exact mass and monoisotopic mass of Ethyl 2-octynoate are both 168.115029749 g/mol . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Interactions in Crystal Packing

The study by Zhang, Wu, and Zhang (2011) explored the crystal packing of ethyl cyanoamino propenoates, emphasizing nonhydrogen bonding interactions like N⋯π and O⋯π, which are crucial for understanding molecular assembly and design in materials science (Zhenfeng Zhang et al., 2011).

Metal Organic Precursors

Mishra, Daniele, and Hubert-Pfalzgraf (2007) reviewed the applications of metal alkanoates, including those with medium-chain lengths like ethyl 2-ethylhexanoate. These compounds serve as metal-organic precursors in materials science, demonstrating their significance in catalyst development and the painting industry for their drying properties (Shashank Mishra et al., 2007).

Synthetic Chemistry

In synthetic chemistry, ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate was investigated for its ability to undergo transformation into furan-2-one sequences, highlighting the role of ethyl esters in facilitating complex organic reactions and product formation (L. Sobenina et al., 2011).

Catalysis and Chemical Synthesis

Colley et al. (2005) detailed the kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst, providing insights into the industrial production processes of esters and the optimization of catalysts for chemical manufacturing (S. Colley et al., 2005).

Corrosion Inhibition

El-Lateef, Abdallah, and Ahmed (2019) synthesized Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate and evaluated its performance as a corrosion inhibitor on carbon steel. This study underscores the application of ethyl esters in protecting metals against corrosion, an essential aspect of materials preservation and engineering (H. M. El-Lateef et al., 2019).

Safety And Hazards

Ethyl 2-octynoate is a highly flammable liquid and vapor . It causes serious eye irritation and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces . Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

ethyl oct-2-ynoate
Source PubChem
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InChI

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDWYXUSMRVKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9065104
Record name Ethyl 2-octynoate
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Molecular Weight

168.23 g/mol
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Product Name

Ethyl 2-octynoate

CAS RN

10519-20-7
Record name Ethyl 2-octynoate
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Record name Ethyl 2-octynoate
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Record name ETHYL 2-OCTYNOATE
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